



An In-depth Technical Guide on CoA-Strimethylene-acetyl-tryptamine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, potential synthesis, and mechanism of action of **CoA-S-trimethylene-acetyl-tryptamine**, a coenzyme A derivative with significant potential in drug development, particularly as an enzyme inhibitor.

Physicochemical Properties

CoA-S-trimethylene-acetyl-tryptamine is a complex biomolecule derived from Coenzyme A. Its core properties are summarized below, providing a foundational dataset for experimental design and computational modeling.[1][2]



Property	Value	Source
IUPAC Name	[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[5-[2-(1H-indol-3-yl)ethylamino]-5-oxopentyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] hydrogen phosphate	PubChem[2]
Molecular Formula	C36H54N9O17P3S	PubChem[2]
Molecular Weight	1009.9 g/mol	PubChem[2]
Monoisotopic Mass	1009.25712345 Da	PubChem[2]
CAS Number	252860-61-0	MedchemExpress[1]
Chemical Class	S-Alkyl-CoAs	DrugBank[3]
Predicted XLogP3	-3.4	PubChem[2]
Topological Polar Surface Area	417 Ų	PubChem[2]

Biological Target and Mechanism of Action

CoA-S-trimethylene-acetyl-tryptamine is understood to be a potent bisubstrate inhibitor of Arylalkylamine N-acetyltransferase (AANAT). AANAT is a critical enzyme in the biosynthesis of melatonin, where it catalyzes the transfer of an acetyl group from acetyl-CoA to serotonin.

The inhibitory mechanism involves the formation of a stable complex that occupies both the binding site for the tryptamine substrate (like serotonin) and the binding site for Coenzyme A.[4] This dual-site occupancy results in powerful inhibition of the enzyme's normal catalytic function, thereby blocking the melatonin synthesis pathway. This mechanism is of significant interest for developing therapeutic agents targeting disorders related to melatonin dysregulation.[4]

Signaling Pathway: AANAT Inhibition

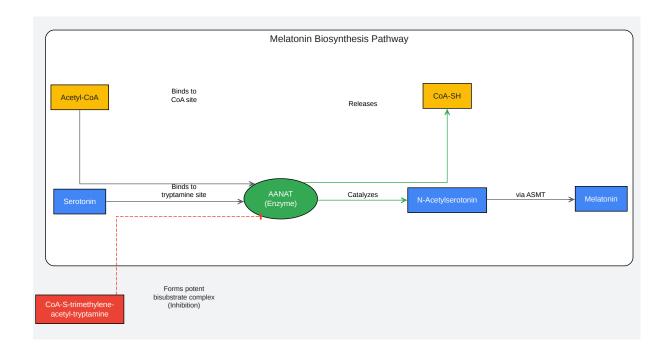




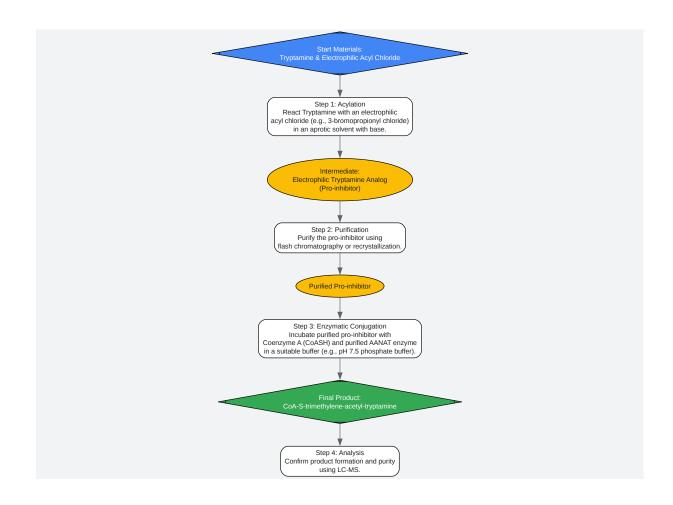


The diagram below illustrates the standard melatonin synthesis pathway and the point of inhibition by the title compound. AANAT catalyzes the rate-limiting step, the N-acetylation of serotonin.[4][5] **CoA-S-trimethylene-acetyl-tryptamine** acts as a dead-end inhibitor by binding tightly to the enzyme, preventing both serotonin and Acetyl-CoA from binding productively.









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